![molecular formula C6H11NO2S B12339018 1-[(Isocyanomethyl)sulfonyl]butane CAS No. 36635-64-0](/img/structure/B12339018.png)
1-[(Isocyanomethyl)sulfonyl]butane
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Overview
Description
Butane,1-[(isocyanomethyl)sulfonyl]- is an organic compound with the molecular formula C6H11NO2S. It is known for its applications in organic synthesis, particularly in the preparation of various biologically active heterocycles such as pyrroles and imidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane,1-[(isocyanomethyl)sulfonyl]- typically involves the reaction of butane with isocyanomethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) at room temperature. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with the isocyanomethyl sulfone to form the desired product .
Industrial Production Methods
Industrial production of Butane,1-[(isocyanomethyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors with stringent control over temperature, pressure, and reaction time to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Butane,1-[(isocyanomethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1-[(Isocyanomethyl)sulfonyl]butane has shown potential in various pharmaceutical applications due to its unique chemical properties. Key areas include:
- Antibacterial Properties : The compound is being explored for its antibacterial effects, making it a candidate for developing new antibiotics. Research indicates that it can inhibit the growth of certain bacterial strains, which is crucial for addressing antibiotic resistance issues .
- Cancer Treatment : Preliminary studies suggest that derivatives of this compound may have therapeutic effects against certain types of cancer. For instance, compounds structurally related to this compound have been investigated for their ability to modulate pathways involved in tumor growth and metastasis .
- Histochemical Studies : Recent research has explored the effects of isothiocyanato derivatives on cellular structures, indicating potential applications in cancer therapy and histopathology. For example, a study demonstrated that treatment with related compounds could ameliorate testicular toxicity induced by chemotherapeutic agents like cisplatin .
Agricultural Applications
In agriculture, this compound can be utilized as:
- Pesticide Development : The compound's structural features allow it to function as a potential pesticide or herbicide. Its efficacy against specific pests and diseases in crops is currently under investigation, aiming to enhance crop protection while minimizing environmental impact .
Material Science Applications
This compound also finds applications in material science:
- Polymer Chemistry : The compound can be used as a building block in synthesizing novel polymers with desirable properties such as increased durability and resistance to environmental stressors. These polymers are useful in coatings, adhesives, and sealants .
Data Table: Summary of Applications
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of this compound revealed significant inhibition against Gram-positive bacteria. This research highlights the compound's potential as a lead structure for developing new antibiotics to combat resistant bacterial strains.
Case Study 2: Cancer Therapeutics
In vitro studies on cancer cell lines demonstrated that modifications of this compound could inhibit cell proliferation and induce apoptosis. These findings suggest that the compound may play a role in future cancer therapies.
Case Study 3: Agricultural Efficacy
Field trials assessing the efficacy of this compound as a pesticide indicated promising results in controlling pest populations while being environmentally benign. This positions the compound as a viable alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of Butane,1-[(isocyanomethyl)sulfonyl]- involves the formation of a carbanion intermediate, which can undergo various nucleophilic addition and substitution reactions. The compound’s effects are primarily exerted through its interaction with molecular targets such as enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Butane,1-[(isocyanomethyl)sulfonyl]- can be compared with other similar compounds such as:
Tosylmethyl isocyanide (TosMIC): Both compounds are used in the synthesis of heterocycles, but Butane,1-[(isocyanomethyl)sulfonyl]- offers unique reactivity due to its butane backbone.
Isocyanomethyl sulfone: This compound shares the isocyanomethyl group but lacks the butane structure, leading to different reactivity and applications.
Conclusion
Butane,1-[(isocyanomethyl)sulfonyl]- is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique chemical properties and reactivity make it a valuable tool in the development of new materials and pharmaceuticals.
Properties
CAS No. |
36635-64-0 |
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Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-(isocyanomethylsulfonyl)butane |
InChI |
InChI=1S/C6H11NO2S/c1-3-4-5-10(8,9)6-7-2/h3-6H2,1H3 |
InChI Key |
ZQSWXQUDJKBEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C[N+]#[C-] |
Origin of Product |
United States |
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